

# what is the chemical structure of dmDNA31

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **dmDNA31**  
Cat. No.: **B12432469**

[Get Quote](#)

## An In-depth Technical Guide to dmDNA31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dmDNA31**, a novel rifamycin-class antibiotic. It details its chemical structure, physicochemical properties, and its role as the cytotoxic payload in the antibody-antibiotic conjugate (AAC), DSTA4637S. This document also outlines the mechanism of action of DSTA4637S and provides an overview of the experimental protocols used in its analysis.

## Core Concepts: Introduction to dmDNA31

**dmDNA31**, with the full chemical name 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin, is a potent, semi-synthetic antibiotic belonging to the rifamycin class.<sup>[1]</sup> It is an analog of rifalazil and is sometimes referred to as rifalog.<sup>[2]</sup> The primary mechanism of action of **dmDNA31** is the inhibition of bacterial DNA-dependent RNA polymerase, leading to a potent bactericidal effect, particularly against *Staphylococcus aureus*.<sup>[1][2]</sup>

**dmDNA31** is a critical component of the investigational antibody-antibiotic conjugate DSTA4637S (also known as DSTA4637A and RG7861), where it is attached to a monoclonal antibody targeting *S. aureus* via a protease-cleavable linker.<sup>[1]</sup> This AAC is specifically designed to target and eliminate intracellular *S. aureus*, a key contributor to persistent and recurrent infections.

## Chemical Structure and Physicochemical Properties

The chemical structure of **dmDNA31** is presented below. Its molecular formula is  $C_{50}H_{62}N_4O_{13}$ , with a molecular weight of 927.05 g/mol .

Image of **dmDNA31** Chemical Structure: (A 2D structure of **dmDNA31** will be generated from its SMILES representation as a definitive, high-resolution, publicly available image is not available.)

## Physicochemical and Pharmacokinetic Properties of **dmDNA31**

The following table summarizes key quantitative data for **dmDNA31**. It is important to note that much of the available data for unconjugated **dmDNA31** is derived from studies of the DSTA4637S conjugate.

| Property                                                                                                  | Value                                                                                                                                                                                        | Source |
|-----------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula                                                                                         | C <sub>50</sub> H <sub>62</sub> N <sub>4</sub> O <sub>13</sub>                                                                                                                               | [3]    |
| Molecular Weight                                                                                          | 927.05 g/mol                                                                                                                                                                                 | [3]    |
| SMILES                                                                                                    | O=C1C2=C(O[C@@]1(O/C=C\\/-\\/-INVALID-LINK----INVALID-\\/-LINK-\\/-C=C/C=C(C)/C3=O)C)O<br>C(C)=O)C">C@([H])OC)C)C(C<br>)=C(O)C4=C2C(C(OC5=CC(N<br>6CCC(N(C)C)CC6)=C7)=C(N3<br>)C4=O)=NC5=C7O |        |
| In Vitro Activity                                                                                         |                                                                                                                                                                                              |        |
| Minimum Inhibitory Concentration (MIC) vs. S. aureus                                                      | <10 nM                                                                                                                                                                                       |        |
| In Vitro Frequency of Spontaneous Resistance                                                              | Approximately 3.9 x 10 <sup>-7</sup>                                                                                                                                                         | [4]    |
| Pharmacokinetics (from DSTA4637S studies in humans)                                                       |                                                                                                                                                                                              |        |
| Mean Half-life (unconjugated)                                                                             | 3.9 to 4.3 days                                                                                                                                                                              | [1]    |
| Mean Maximum Plasma Concentration (C <sub>max</sub> ) of unconjugated dmDNA31 (at 150 mg/kg of DSTA4637S) | 3.86 ng/mL                                                                                                                                                                                   | [1]    |
| Plasma Protein Binding (unconjugated)                                                                     | Approximately 95%                                                                                                                                                                            | [1]    |

## Mechanism of Action of DSTA4637S Featuring dmDNA31

The antibody-antibiotic conjugate DSTA4637S is designed for the targeted delivery of **dmDNA31** to phagocytic cells that have engulfed *S. aureus*. The mechanism involves a multi-step process that ensures the localized release of the potent antibiotic, minimizing systemic exposure and off-target effects.

## Mechanism of Action of DSTA4637S

[Click to download full resolution via product page](#)

Caption: Mechanism of DSTA4637S delivering **dmDNA31** to intracellular *S. aureus*.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **dmDNA31** are often proprietary. However, based on published research, the following sections outline the general methodologies employed.

### Synthesis of Benzoxazinorifamycins

The synthesis of benzoxazinorifamycin analogs, such as **dmDNA31**, generally involves the coupling of a rifamycin S derivative with a corresponding 2-aminophenol derivative. This is followed by further modifications to introduce the desired functional groups.

### Bioanalytical Methods for Quantification

The pharmacokinetic properties of DSTA4637S and its components, including unconjugated **dmDNA31**, are typically characterized using a combination of ligand-binding assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

An enzyme-linked immunosorbent assay (ELISA) is commonly used to determine the concentration of the total antibody component of the AAC in biological matrices.

General ELISA Protocol Outline:

- Coating: A 96-well microtiter plate is coated with a capture antibody, such as a monoclonal antibody against the complementarity-determining region of the DSTA4637S antibody.
- Blocking: The plate is treated with a blocking solution to prevent non-specific binding.
- Sample Incubation: Standards, quality controls, and unknown samples are added to the wells and incubated.
- Detection: A detection antibody, also specific to the DSTA4637S antibody and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
- Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

- Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of the total antibody is determined by comparison to a standard curve.

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed to measure the low concentrations of unconjugated **dmDNA31** in plasma.

General LC-MS/MS Protocol Outline:

- Sample Preparation: Plasma samples are subjected to a protein precipitation step, followed by solid-phase extraction to isolate the small molecule drug from the biological matrix.
- Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, where **dmDNA31** is separated from other components on a C18 column using a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of **dmDNA31** is selected and fragmented to produce a characteristic product ion, which is then detected.
- Quantification: The concentration of **dmDNA31** in the sample is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated from samples with known concentrations of **dmDNA31**.

## Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the preclinical or clinical analysis of the antibody-antibiotic conjugate DSTA4637S and its components.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the bioanalysis of DSTA4637S components.

## Conclusion

**dmDNA31** is a promising rifamycin-class antibiotic with potent activity against *S. aureus*. Its incorporation into the antibody-antibiotic conjugate DSTA4637S represents a novel and targeted approach to treating challenging intracellular bacterial infections. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative molecule.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the chemical structure of dmDNA31]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12432469#what-is-the-chemical-structure-of-dmdna31\]](https://www.benchchem.com/product/b12432469#what-is-the-chemical-structure-of-dmdna31)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)